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CAS No.: 6627-95-8
Cat. No.: B1266740
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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butoxy-5-nitropyridine is a substituted pyridine derivative with potential applications in
medicinal chemistry and materials science. As with any novel compound, a thorough structural
elucidation is paramount to understanding its chemical behavior and potential utility.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. This
technical guide provides a detailed overview of the expected spectroscopic data for 2-Butoxy-
5-nitropyridine, offering a predictive analysis based on its molecular structure and data from
analogous compounds. While experimental spectra for this specific molecule are not readily
available in the public domain, this guide will serve as a valuable resource for its identification
and characterization.

Molecular Structure and Expected Spectroscopic
Features
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The chemical structure of 2-Butoxy-5-nitropyridine consists of a pyridine ring substituted at
the 2-position with a butoxy group (-O(CH2)sCHs) and at the 5-position with a nitro group (-
NOz2). This arrangement of functional groups will give rise to a unique spectroscopic fingerprint.

Structure of 2-Butoxy-5-nitropyridine:
Caption: Chemical structure of 2-Butoxy-5-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule.

'H NMR Spectroscopy

The *H NMR spectrum of 2-Butoxy-5-nitropyridine is expected to show distinct signals for the
aromatic protons on the pyridine ring and the aliphatic protons of the butoxy group.

Predicted *H NMR Data (in CDClIs, 400 MHZz):

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~9.1 d 1H H-6
~8.4 dd 1H H-4
~6.8 d 1H H-3
~4.4 t 2H -OCH2-
~1.8 m 2H -OCH2CH:2-
~1.5 m 2H -CH2CH2CHs3
~0.9 t 3H -CHs

Interpretation:
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» Aromatic Region: The pyridine ring protons are expected to appear in the downfield region (&
6.5-9.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-
withdrawing nitro group. The proton at the 6-position (H-6), being adjacent to the nitrogen
and ortho to the nitro group, is expected to be the most deshielded, appearing as a doublet.
The proton at the 4-position (H-4) will likely be a doublet of doublets due to coupling with
both H-3 and H-6. The proton at the 3-position (H-3) will be the most upfield of the aromatic
protons and will appear as a doublet.

 Aliphatic Region: The protons of the butoxy group will be in the upfield region (d 0.5-4.5
ppm). The methylene protons adjacent to the oxygen (-OCHz-) will be the most deshielded of
the aliphatic protons, appearing as a triplet. The other two methylene groups will appear as
multiplets, and the terminal methyl group will be a triplet.

Experimental Protocol for *H NMR:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Butoxy-5-nitropyridine in 0.6-0.7
mL of deuterated chloroform (CDCls).

e Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

o Data Acquisition: Obtain a standard one-dimensional *H NMR spectrum with a sufficient
number of scans to achieve a good signal-to-noise ratio.

» Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shifts using the residual solvent peak of
CDCls (o 7.26 ppm).

3C NMR Spectroscopy

The 13C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted 13C NMR Data (in CDCls, 100 MHz):
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Chemical Shift (6, ppm) Assignment
~165 C-2

~150 C-6

~140 C-5

~135 C-14

~110 C-3

~69 -OCHz-

~31 -OCH2CH:-
~19 -CH2CH2CHs
~14 -CHs

Interpretation:

o Aromatic Region: The carbon atoms of the pyridine ring will appear in the downfield region (&
110-170 ppm). The carbon bearing the butoxy group (C-2) is expected to be the most
downfield due to the deshielding effect of the oxygen atom. The carbon attached to the nitro
group (C-5) will also be significantly deshielded.

» Aliphatic Region: The four distinct carbon atoms of the butoxy group will be observed in the
upfield region (& 10-70 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:
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Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium Aromatic C-H stretch
~2960-2850 Strong Aliphatic C-H stretch
] C=C and C=N stretching
~1600, ~1470 Medium-Strong o
(aromatic ring)
Asymmetric and symmetric N-
~1530, ~1350 Strong ] ]
O stretching (nitro group)
C-0O-C asymmetric stretch
~1250 Strong
(ether)
) C-0O-C symmetric stretch
~1050 Medium

(ether)

Interpretation:

The IR spectrum will be characterized by strong absorptions corresponding to the nitro group's
N-O stretching vibrations. The aromatic C-H and C=C/C=N stretching vibrations will confirm the
presence of the pyridine ring. The strong aliphatic C-H stretching bands and the C-O-C
stretching bands will be indicative of the butoxy group.

Experimental Protocol for IR Spectroscopy (ATR):

o Sample Preparation: Place a small amount of the solid 2-Butoxy-5-nitropyridine sample
directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition: Collect the spectrum over the range of 4000-400 cm~1.

o Data Processing: Perform a background subtraction and process the data to obtain the
transmittance or absorbance spectrum.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Predicted Mass Spectrometry Data (Electron lonization - El):

m/z Interpretation
196 Molecular ion [M]*
150 [M - NO2]*

139 [M - CaHs]*

110 [M - OCaHs]*

57 [CaHs]*

Interpretation:

The mass spectrum is expected to show a molecular ion peak at m/z 196, corresponding to the
molecular weight of 2-Butoxy-5-nitropyridine (CoH12N203). Common fragmentation pathways
would involve the loss of the nitro group (NOz, 46 Da), the butyl group (CaHo, 57 Da), and the
butoxy group (OCaHo, 73 Da).

Fragmentation Pathway Diagram:

[CoH12N20]*"
m/z = 150
- NO:2

[CsH3N203]*
m/z = 139

[CoH12N203]*
m/z = 196

[CsH4aN20]*
- CsH3N20s3 m/z = 110

[CaHo]*
m/z = 57
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Click to download full resolution via product page

Caption: Predicted electron ionization fragmentation pathway for 2-Butoxy-5-nitropyridine.

Conclusion

This technical guide provides a comprehensive prediction of the NMR, IR, and MS
spectroscopic data for 2-Butoxy-5-nitropyridine. By understanding these expected spectral
features, researchers can more effectively identify and characterize this compound in their
synthetic and analytical workflows. The provided protocols offer a standardized approach to
data acquisition, ensuring consistency and reliability. While this guide is based on predictive
analysis, it establishes a strong foundation for the empirical verification of the structure of 2-
Butoxy-5-nitropyridine.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1266740?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266740?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

